Cas no 73490-90-1 (N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide)

N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide is a synthetic organic compound featuring a morpholine-substituted acetamide core linked to a 4-acetylphenyl group. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The morpholine moiety enhances solubility and bioavailability, while the acetylphenyl group offers reactivity for further functionalization. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in the development of kinase inhibitors or bioactive small molecules. The compound’s stability under standard conditions and compatibility with diverse synthetic routes underscore its utility in medicinal chemistry and industrial applications. Analytical characterization confirms high purity and reproducibility, ensuring reliability in research settings.
N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide structure
73490-90-1 structure
Product name:N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide
CAS No:73490-90-1
MF:C14H18N2O3
Molecular Weight:262.304
CID:3308746
PubChem ID:768184

N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide 化学的及び物理的性質

名前と識別子

    • 4-MORPHOLINEACETAMIDE, N-(4-ACETYLPHENYL)-
    • N-(4-acetylphenyl)-2-morpholinoacetamide
    • SR-01000399436-1
    • Z46180222
    • EU-0068015
    • 73490-90-1
    • SR-01000399436
    • CHEMBL1623761
    • N-(4-acetylphenyl)-2-morpholin-4-ylacetamide
    • F0349-0613
    • STL294157
    • AKOS000676500
    • N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide
    • インチ: InChI=1S/C14H18N2O3/c1-11(17)12-2-4-13(5-3-12)15-14(18)10-16-6-8-19-9-7-16/h2-5H,6-10H2,1H3,(H,15,18)
    • InChIKey: ATYYGQIWNFFSNR-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 262.13174244Da
  • 同位素质量: 262.13174244Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 319
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6Ų
  • XLogP3: 0.5

N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0349-0613-5μmol
N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide
73490-90-1 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F0349-0613-40mg
N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide
73490-90-1 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F0349-0613-20μmol
N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide
73490-90-1 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F0349-0613-3mg
N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide
73490-90-1 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F0349-0613-15mg
N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide
73490-90-1 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F0349-0613-100mg
N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide
73490-90-1 90%+
100mg
$248.0 2023-07-28
Life Chemicals
F0349-0613-1mg
N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide
73490-90-1 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F0349-0613-10μmol
N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide
73490-90-1 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F0349-0613-5mg
N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide
73490-90-1 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F0349-0613-30mg
N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide
73490-90-1 90%+
30mg
$119.0 2023-07-28

N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide 関連文献

N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamideに関する追加情報

Introduction to N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide (CAS No. 73490-90-1)

N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide, identified by its CAS number 73490-90-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a unique structural arrangement of an acetylphenyl group and a morpholine moiety, has garnered attention due to its potential biological activities and its utility in the development of novel therapeutic agents.

The structural composition of N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide makes it a versatile candidate for further investigation. The presence of the acetylphenyl group, characterized by its aromatic ring system modified with an acetyl substituent, contributes to the molecule's overall hydrophobicity and interacts favorably with various biological targets. On the other hand, the morpholine ring, known for its ability to enhance solubility and bioavailability, plays a crucial role in modulating the pharmacokinetic properties of the compound.

In recent years, there has been a growing interest in exploring the pharmacological potential of N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide. Preliminary studies have suggested that this compound exhibits promising activities in several therapeutic areas. For instance, research indicates that it may possess anti-inflammatory properties, making it a potential candidate for the development of drugs targeting chronic inflammatory diseases. Additionally, its structural features have led to investigations into its possible role in modulating central nervous system (CNS) functions.

The synthesis of N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide involves a series of well-established organic reactions that highlight the compound's synthetic accessibility. The acylation step, where the acetyl group is introduced to the phenyl ring, is typically carried out using acetic anhydride or acetyl chloride in the presence of a suitable catalyst. Subsequently, the morpholine moiety is incorporated through nucleophilic substitution reactions, often utilizing morpholine derivatives under controlled conditions.

The pharmacokinetic profile of N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide is another area of active investigation. Studies have shown that this compound exhibits moderate solubility in water and oil-based media, suggesting potential for oral administration. Furthermore, preliminary data indicate that it has a reasonable bioavailability profile when administered via various routes, which is crucial for its clinical applicability.

One of the most intriguing aspects of N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide is its interaction with biological targets at the molecular level. The acetylphenyl group can engage with enzymes and receptors through hydrophobic interactions and hydrogen bonding, while the morpholine ring can form stable complexes with polar regions of biological molecules. This dual interaction capability makes it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity.

Recent advancements in computational chemistry have further facilitated the exploration of N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide's pharmacological properties. Molecular docking studies have been conducted to predict its binding modes with various targets, including enzymes and receptors involved in inflammation and CNS disorders. These studies have provided valuable insights into how modifications to the molecule can optimize its biological activity.

In conclusion, N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide (CAS No. 73490-90-1) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis is feasible through well-established organic methodologies, and preliminary studies suggest favorable pharmacokinetic properties. Further research is warranted to fully elucidate its therapeutic potential and to explore modifications that can enhance its efficacy and safety profiles.

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